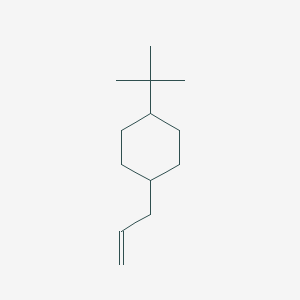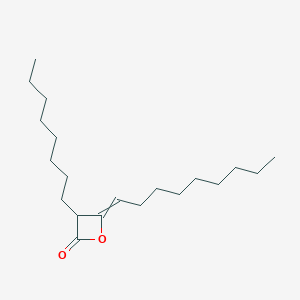![molecular formula C13H19ClO3 B14619498 1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene CAS No. 58021-09-3](/img/structure/B14619498.png)
1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene is an organic compound with the molecular formula C13H19ClO3 It is a derivative of benzene, featuring a chlorine atom and a complex ether group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene typically involves the reaction of 1-chloro-2-methylbenzene with 2,3-dimethoxy-2-methylpropanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques like distillation and recrystallization is also common to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ether group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Products depend on the nucleophile used, such as 1-methoxy-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene.
Oxidation: Products include aldehydes or ketones derived from the ether group.
Reduction: Products include simpler hydrocarbons like 1-chloro-2-methylbenzene.
Applications De Recherche Scientifique
1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-methylbenzene: A simpler compound with a similar chlorine substitution on the benzene ring.
1-Chloro-3-methylbenzene: Another isomer with the chlorine atom in a different position.
1-Chloro-2-methyl-2-phenylpropane: A compound with a similar alkyl substitution pattern.
Uniqueness
1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene is unique due to its complex ether group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
58021-09-3 |
|---|---|
Formule moléculaire |
C13H19ClO3 |
Poids moléculaire |
258.74 g/mol |
Nom IUPAC |
1-chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene |
InChI |
InChI=1S/C13H19ClO3/c1-13(16-3,9-15-2)10-17-8-11-6-4-5-7-12(11)14/h4-7H,8-10H2,1-3H3 |
Clé InChI |
VOSIHMZYKOQBAU-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)(COCC1=CC=CC=C1Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![S-[(1-Benzofuran-2-yl)methyl] ethanethioate](/img/structure/B14619430.png)
![2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide](/img/structure/B14619434.png)
![4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol](/img/structure/B14619439.png)

![2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione](/img/structure/B14619448.png)
![1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo-](/img/structure/B14619449.png)
![2-Methyl-8-oxabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14619463.png)
![6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14619478.png)



![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)
